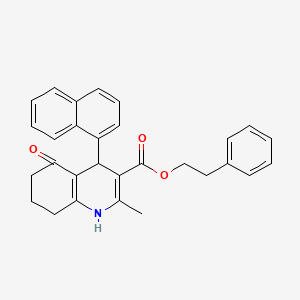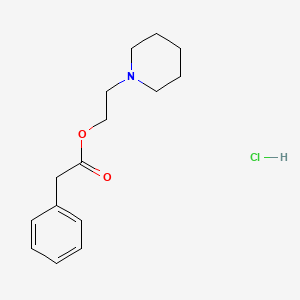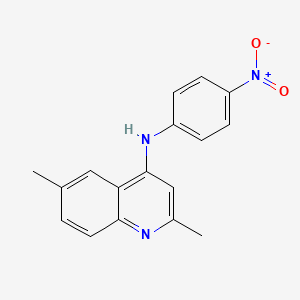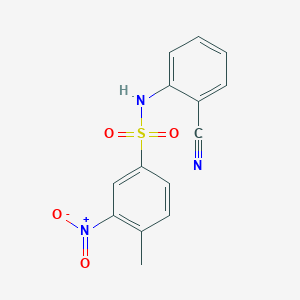![molecular formula C13H13N3O6 B5138431 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in laboratory experiments to investigate its mechanism of action and its potential applications in various fields. In
作用机制
The mechanism of action of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the covalent modification of amino acid residues in proteins. This compound contains a reactive propynyl group that can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in its activity and interaction with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate depend on the specific protein target and the site of modification. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by covalently modifying specific amino acid residues. Additionally, this compound has been used to study the role of specific amino acid residues in protein-protein interactions and cellular signaling pathways.
实验室实验的优点和局限性
The advantages of using 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate in lab experiments include its high reactivity and specificity for certain amino acid residues. This compound can be used to selectively modify specific amino acid residues in proteins, allowing for precise investigation of their role in protein structure and function. However, the limitations of using this compound in lab experiments include its potential toxicity and non-specific reactivity with other biomolecules. Therefore, careful optimization of experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
未来方向
There are several future directions for research involving 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate. One potential direction is the development of new fluorescent probes based on this compound to investigate specific biological processes. Another direction is the application of this compound in drug discovery, as it can be used to screen for compounds that selectively target specific amino acid residues in proteins. Additionally, further investigation of the biochemical and physiological effects of this compound can lead to a better understanding of protein structure and function.
合成方法
The synthesis method of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the reaction between 2-propyn-1-ol and 4-[(2,4-dinitrophenyl)amino]butyric acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. This synthesis method is well-established, and the purity and yield of the product can be optimized by fine-tuning the reaction conditions.
科学研究应用
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate has been extensively used in scientific research due to its unique properties. This compound can be used as a fluorescent probe to investigate various biological processes, including protein-protein interactions, enzyme activities, and cellular signaling pathways. Additionally, this compound has been used as a tool to study the role of specific amino acid residues in protein structure and function.
属性
IUPAC Name |
prop-2-ynyl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDJLOWYGQZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)


![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)


